4-((2,6-Dichloropyridin-4-yl)methyl)morpholine
Overview
Description
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol . This compound features a morpholine ring substituted with a 2,6-dichloropyridin-4-ylmethyl group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine typically involves the reaction of 2,6-dichloropyridine with morpholine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the chlorine atom by the morpholine group . The general reaction scheme is as follows:
2,6-Dichloropyridine+MorpholineBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the morpholine moiety, leading to partially or fully reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce N-oxides or reduced morpholine derivatives, respectively.
Scientific Research Applications
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the dichloropyridine moiety can enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine.
Morpholine: A key component of the compound, used in various chemical syntheses.
4-(Chloromethyl)morpholine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of the dichloropyridine and morpholine moieties, which confer distinct chemical and biological properties. This combination enhances its versatility and applicability in various fields of research and industry.
Properties
IUPAC Name |
4-[(2,6-dichloropyridin-4-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLJWQHRXONLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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